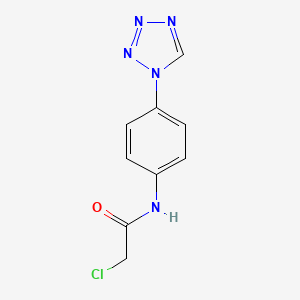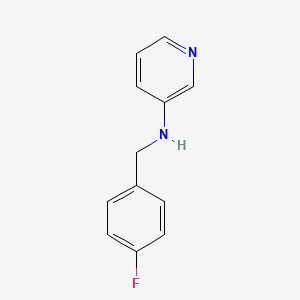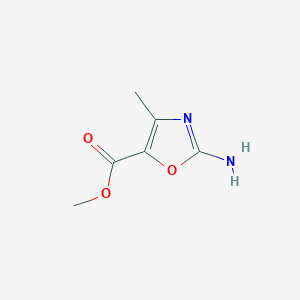
2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide is a derivative of acetamide with potential applications in medicinal chemistry. While the provided data does not directly discuss this specific compound, it does provide insights into similar compounds and their synthesis, characterization, and biological activity, which can be informative for understanding the properties and potential uses of 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide.
Synthesis Analysis
The synthesis of related acetamide derivatives involves linear synthesis techniques, as demonstrated in the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol . These compounds were synthesized using a series of reactions including acetylation, esterification, and ester interchange steps, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide . The yields reported for these reactions were high, indicating efficient synthetic routes that could potentially be applied to the synthesis of 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex, with various substituents influencing the overall geometry and intermolecular interactions. For instance, in the case of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at a specific angle with respect to the thiazole ring, which could affect the compound's reactivity and interaction with biological targets . Such structural details are crucial for understanding the behavior of these molecules in biological systems.
Chemical Reactions Analysis
Acetamide derivatives can participate in a variety of chemical reactions, depending on their functional groups and substituents. The provided data does not detail specific reactions for 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide, but the synthesis and characterization of similar compounds suggest that they can be modified through reactions such as acetylation and esterification . These reactions are important for the modification of the compound's properties and for the development of new derivatives with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods provide detailed information about the molecular weight, functional groups, and overall structure of the compounds. For example, IR and MS spectroscopy were used to analyze the products of the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, and their characteristic peaks were assigned . Such analyses are essential for confirming the identity and purity of synthesized compounds and for predicting their behavior in various environments.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- Research has demonstrated the potential of acetamide derivatives, including compounds related to 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide, in anticancer activities. For instance, studies on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown selectivity and effectiveness against human lung adenocarcinoma cells (Evren et al., 2019).
Antibacterial Activity
- Several acetamide derivatives have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, indicating a broad spectrum of potential use in combating bacterial infections (Desai et al., 2008).
Antimicrobial and Hemolytic Activity
- Research into acetamide derivatives, similar to 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide, has also involved evaluating their antimicrobial and hemolytic activities. This research provides insights into the potential use of these compounds in the development of new antimicrobial agents (Gul et al., 2017).
Metabolism Studies
- Studies have investigated the metabolism of chloroacetamide herbicides, related to 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide, in human and rat liver microsomes. This research is crucial for understanding the biotransformation and potential toxicological impacts of such compounds (Coleman et al., 2000).
Molecular Structure Analysis
- The crystal and molecular structures of related acetamide compounds have been analyzed, providing valuable information for the design and synthesis of new compounds with potential biological activities (Chi et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-5-9(16)12-7-1-3-8(4-2-7)15-6-11-13-14-15/h1-4,6H,5H2,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSDVFFKEOEUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)

![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515453.png)
![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)
![[(1S,5S,6S,9S,11R,12S,13S,14R,15R)-6-(Furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate](/img/structure/B2515456.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515463.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2515465.png)

![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)
